N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide
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Overview
Description
N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzylamino Group: This step involves the reaction of the thiadiazole intermediate with benzylamine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Oxoethyl Group: This can be done through acylation reactions using oxoethyl halides or anhydrides.
Incorporation of the 4-Methylcyclohexyl Group: This step typically involves alkylation reactions using 4-methylcyclohexyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or oxoethyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, EDCI, DCC
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)-2-oxoethyl)benzamide: Shares a similar structure but lacks the thiadiazole ring.
Thiadiazole Derivatives: Other compounds containing the thiadiazole ring but with different substituents.
Uniqueness
N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-14-7-9-16(10-8-14)23(19(25)17-13-26-22-21-17)12-18(24)20-11-15-5-3-2-4-6-15/h2-6,13-14,16H,7-12H2,1H3,(H,20,24) |
InChI Key |
CDCPACZDZYISJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N(CC(=O)NCC2=CC=CC=C2)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
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